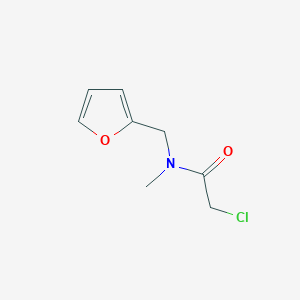
2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide is an organic compound with the empirical formula C9H12ClNO2 . It is a solid substance and its molecular weight is 201.65 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of the compound isO=C(C(C)Cl)N(C)CC1=CC=CO1 . This notation provides a way to represent the structure of the compound in a text format. The InChI key, another form of chemical structure representation, is AVKITXNDWQKXND-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 201.65 . The empirical formula of the compound is C9H12ClNO2 .Scientific Research Applications
Improved Derivatization Technique for Analytical Chemistry
The study by Kubwabo et al. (2009) presents an improved derivatization technique for the gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water. This research highlights the application of furan derivatives in environmental monitoring and analytical chemistry, showcasing the importance of developing sensitive and efficient methods for detecting contaminants in water sources (Kubwabo et al., 2009).
Synthesis and Characterization of Schiff Bases
Arora et al. (2013) focused on the synthesis and antimicrobial activity of Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes. This study exemplifies the role of furan derivatives in medicinal chemistry, particularly in the development of new compounds with potential therapeutic applications. The synthesized compounds were evaluated for their antimicrobial properties, demonstrating the interdisciplinary nature of chemical research involving furan derivatives (Arora et al., 2013).
Biomass-Derived Solvent Applications
Pace et al. (2012) discussed the properties and applications of 2-methyl-tetrahydrofuran, a solvent derived from biomass resources like furfural or levulinic acid. This review highlights the environmental and sustainable aspects of using biomass-derived chemicals in synthesis, underscoring the significance of furan derivatives in green chemistry and industrial applications. The solvent's properties make it suitable for use in various synthetic procedures, offering an eco-friendly alternative to traditional solvents (Pace et al., 2012).
Furan Derivatives in Organic Synthesis
A study on the electrochemical polymerization of 2-(thiophen-2-yl)furan by Mo et al. (2015) demonstrates the application of furan derivatives in material science, particularly in the development of polymers with enhanced capacitance properties. This research contributes to the advancement of materials for energy storage applications, highlighting the versatility of furan derivatives in synthesizing novel materials with specific electrical properties (Mo et al., 2015).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, which means it is toxic if swallowed . The precautionary statements include P301 + P310, which means if swallowed, immediately call a poison center or doctor .
properties
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-10(8(11)5-9)6-7-3-2-4-12-7/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGBTYDGNLOABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

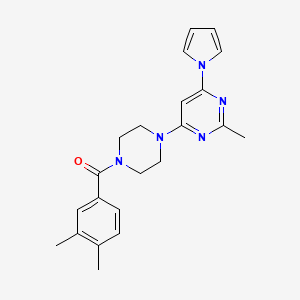
![2-(2,4-dichlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2769053.png)
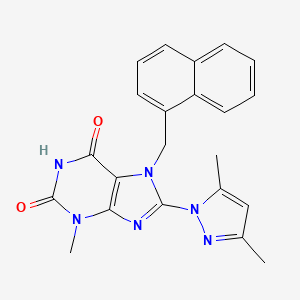
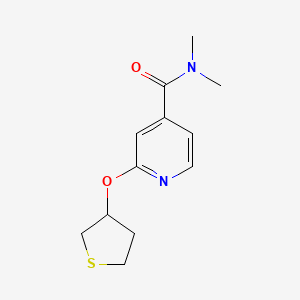
![2-[benzyl-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]acetic acid](/img/structure/B2769059.png)
![4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2769060.png)
![2-[4-(Phenylsulfanyl)phenyl]quinoline](/img/structure/B2769061.png)
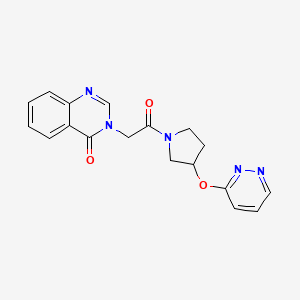
![2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B2769065.png)
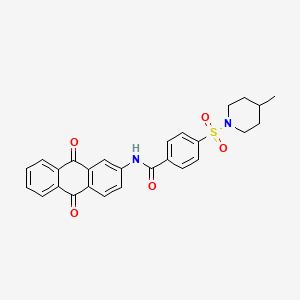
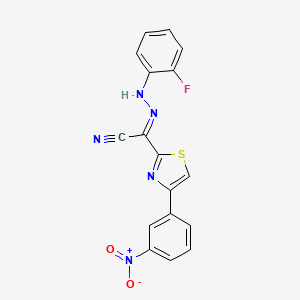
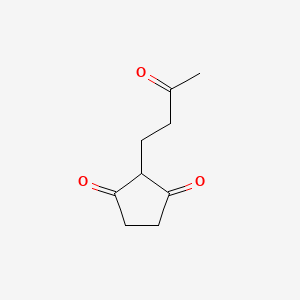
![Methyl 2-{4-[(methylsulfonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2769071.png)
